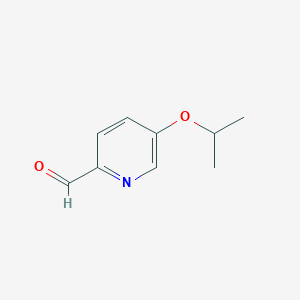
5-异丙氧基吡啶甲醛
概述
描述
5-Isopropoxypicolinaldehyde is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is a derivative of picolinaldehyde, featuring an isopropoxy group at the 5-position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
科学研究应用
5-Isopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the development of novel materials and chemical processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypicolinaldehyde typically involves the reaction of picolinaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group at the 5-position of the pyridine ring .
Industrial Production Methods: While specific industrial production methods for 5-Isopropoxypicolinaldehyde are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 5-Isopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 5-Isopropoxypicolinic acid.
Reduction: 5-Isopropoxypicolinyl alcohol.
Substitution: Products depend on the nucleophile used, such as 5-alkoxypicolinaldehyde derivatives.
作用机制
The mechanism of action of 5-Isopropoxypicolinaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. The compound’s molecular targets and pathways are largely determined by the specific reactions it undergoes in different contexts .
相似化合物的比较
Picolinaldehyde: Lacks the isopropoxy group, making it less sterically hindered.
5-Methoxypicolinaldehyde: Features a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
5-Ethoxypicolinaldehyde: Contains an ethoxy group, providing different steric and electronic properties.
Uniqueness: 5-Isopropoxypicolinaldehyde is unique due to the presence of the isopropoxy group, which influences its chemical reactivity and physical properties.
属性
IUPAC Name |
5-propan-2-yloxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9-4-3-8(6-11)10-5-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIRUXLEHGHHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)
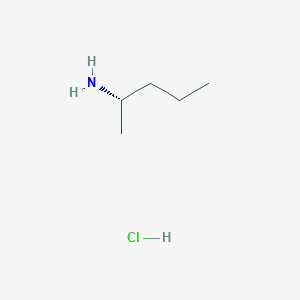
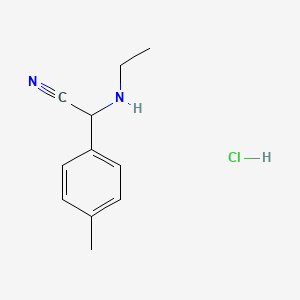
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)
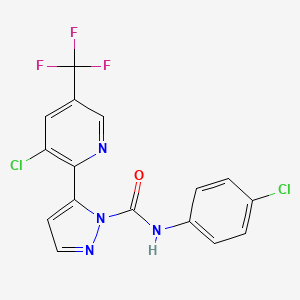

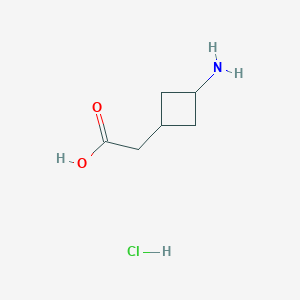
![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)
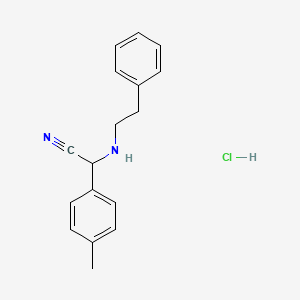
![Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407001.png)

